molecular formula C6H5FKNO2S B2358400 Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate CAS No. 1461715-74-1

Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate

Cat. No.: B2358400
CAS No.: 1461715-74-1
M. Wt: 213.27
InChI Key: KGKIBQUVJLFKQE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Future Directions

Thiazoles have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . Given their wide range of biological activities, thiazole derivatives continue to be an area of interest for the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or reduced thiazole compounds .

Comparison with Similar Compounds

Similar Compounds

    Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate: is similar to other thiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in the presence of the fluoro group, which enhances its reactivity and biological activity compared to other thiazole derivatives .

Properties

IUPAC Name

potassium;2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S.K/c1-3-2-11-5(8-3)4(7)6(9)10;/h2,4H,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKIBQUVJLFKQE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C(=O)[O-])F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FKNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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